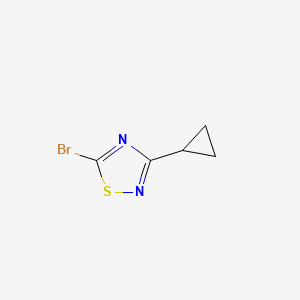

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

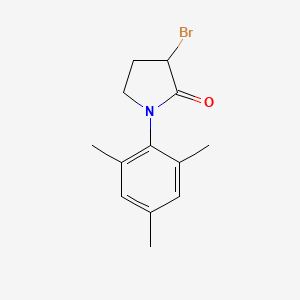

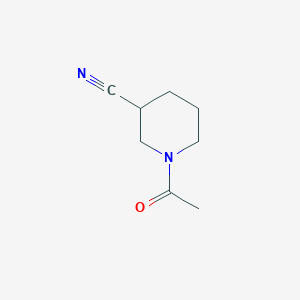

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole (BCT) is a heterocyclic compound with a bromine atom and a cyclopropyl group attached to a thiadiazole ring. It is a type of heterocycle that features both sulfur (S) and nitrogen (N) atoms in its ring structure .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have also been studied .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .Physical And Chemical Properties Analysis

The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .Applications De Recherche Scientifique

Anticancer Activity

1,3,4-Thiadiazole and its derivatives, which include “5-Bromo-3-cyclopropyl-1,2,4-thiadiazole”, have been studied as potential anticancer agents . These compounds have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have been tested for their antimicrobial activity . They have shown effectiveness against various microbes such as E. coli, B. mycoides, and C. albicans .

Antifungal Activity

These compounds have also been reported to have antifungal properties , making them potential candidates for the development of new antifungal drugs.

Antimycobacterial Activity

1,3,4-Thiadiazole derivatives have demonstrated antimycobacterial activity , which could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Analgesic and Anti-inflammatory Activity

These compounds have shown analgesic and anti-inflammatory activities , suggesting potential applications in pain management and the treatment of inflammatory conditions.

Antidepressant Activity

1,3,4-Thiadiazole derivatives have been studied for their antidepressant effects , indicating potential use in the treatment of mood disorders.

Anticonvulsant Activity

These compounds have demonstrated anticonvulsant properties , which could be beneficial in the treatment of seizure disorders.

Anti-leishmanial Activity

1,3,4-Thiadiazole derivatives have shown anti-leishmanial activity , suggesting potential use in the treatment of Leishmaniasis, a tropical disease caused by Leishmania parasites.

Mécanisme D'action

Thiadiazole derivatives exhibit various biological activities due to the presence of N–C–S– moiety . They have the ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .

Safety and Hazards

Thiadiazole-containing compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Propriétés

IUPAC Name |

5-bromo-3-cyclopropyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKWDKYPIXOIMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole | |

CAS RN |

1494127-23-9 |

Source

|

| Record name | 5-bromo-3-cyclopropyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)

![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)